molecular formula C17H16Cl3NO4S B2431563 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide CAS No. 305331-13-9

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide

Cat. No.: B2431563
CAS No.: 305331-13-9
M. Wt: 436.73
InChI Key: XWXUWYZHBNBXIE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O2S It is characterized by the presence of a methoxy group, a trichloromethyl group, and a tosyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with 2,2,2-trichloro-1-tosylethylamine in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-tosylethyl)benzamide or 4-methoxy-N-(2,2-dimethyl-1-tosylethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The trichloromethyl and tosyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylsulfanylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide

Uniqueness

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO4S/c1-11-3-9-14(10-4-11)26(23,24)16(17(18,19)20)21-15(22)12-5-7-13(25-2)8-6-12/h3-10,16H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUWYZHBNBXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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